molecular formula C16H16 B104253 1,2,3,6,7,8-Hexahydropyrene CAS No. 1732-13-4

1,2,3,6,7,8-Hexahydropyrene

Cat. No. B104253
CAS RN: 1732-13-4
M. Wt: 208.3 g/mol
InChI Key: MBAIEZXRGAOPKH-UHFFFAOYSA-N
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Description

1,2,3,6,7,8-Hexahydropyrene is a chemical compound that is a derivative of pyrene, a polycyclic aromatic hydrocarbon. It is characterized by the addition of hydrogen atoms, which saturate some of the double bonds in the pyrene structure, resulting in a hexahydropyrene. This saturation alters the compound's chemical and physical properties compared to its fully aromatic counterpart.

Synthesis Analysis

The synthesis of hexahydropyrene derivatives can be complex due to the need to control the addition of substituents and maintain the desired level of saturation in the pyrene ring system. In the provided papers, various synthetic methods are described for related compounds. For example, efficient conditions for the synthesis of tetra-, penta-, and hexa-substituted derivatives of 1,4-dihydropyrrolo[3,2-b]pyrrole were developed, which involved a novel one-pot reaction among aromatic aldehydes, aromatic amines, and butane-2,3-dione . Although this does not directly describe the synthesis of hexahydropyrene, it provides insight into the complexity of synthesizing saturated polycyclic compounds.

Molecular Structure Analysis

The molecular structure of hexahydropyrene derivatives can be quite intricate. The paper discussing the crystal structures of radical-anion salts of hexahydropyrene and trihydropyrenylium tetrachloroaluminate provides valuable information on the structural aspects of such compounds. It reveals that the redox reactions of hexahydropyrene allow for the formation of radical-anion salts and cations, which can be crystallized and structurally characterized . This indicates that hexahydropyrene can participate in redox reactions, leading to various structural forms.

Chemical Reactions Analysis

Hexahydropyrene and its derivatives can undergo a range of chemical reactions. The redox behavior of hexahydropyrene is particularly interesting, as it can be oxidized to its cation or reduced to its radical-anion salts . This dual redox capability is relatively rare for small unsaturated hydrocarbons and suggests that hexahydropyrene can be a versatile compound in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of hexahydropyrene derivatives are influenced by their molecular structure. The presence of saturated bonds in the hexahydropyrene framework can affect properties such as fluorescence and reactivity. For instance, the synthesized 1,4-dihydropyrrolo[3,2-b]pyrroles displayed strong blue fluorescence and exhibited moderate to large Stokes shifts, as well as high quantum yields of fluorescence . These properties are significant for applications in materials science and photonics.

Scientific Research Applications

1. Conformational Interconversion Studies

  • The conformational interconversion of 1,2,3,6,7,8-hexahydropyrene cation and anion radicals has been extensively studied using ENDOR, EPR, and TRIPLE spectroscopy. These studies provided insights into the thermodynamic constants and the dynamics of conformational changes in these radicals at various temperatures (Iwaizumi et al., 1980), (Mäkelä & Vuolle, 1985), (Pijpers et al., 1964).

2. Catalytic Interconversion in Hydrogenation

  • Research on the hydrogenation of pyrene and the catalytic interconversion of hydropyrenes including 1,2,3,6,7,8-hexahydropyrene provides valuable information on the formation sequence and relative amounts of hydropyrene products under different conditions (Minabe & Nakada, 1985).

3. Polymer Synthesis

  • Studies on the synthesis of polymers using compounds such as 1,2,3,6,7,8-hexahydropyrene reveal insights into creating materials with graphitic-type structures. Improved synthesis methods have led to products of better quality, highlighting the compound’s utility in polymer science (Kellman & Marvel, 1975).

4. Thermodynamic Properties

  • The ideal-gas thermodynamic properties of 1,2,3,6,7,8-hexahydropyrene have been measured, providing critical data for understanding this compound's role in the pyrene/H2 hydrogenation reaction network. This research contributes to the knowledge of its entropies, enthalpies, and Gibbs energies of formation (Chirico et al., 1992), (Chirico et al., 1993).

5. Redox Reactions and Crystal Structures

  • Research into the redox reactions of hexahydropyrene and the crystal structures of its radical-anion salts, as well as trihydropyrenylium tetrachloroaluminate, provides insights into small unsaturated hydrocarbons’ structural and electronic properties. This work contributes to the understanding of molecular interactions in these compounds (Bock et al., 2001).

properties

IUPAC Name

1,2,3,6,7,8-hexahydropyrene
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InChI

InChI=1S/C16H16/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)15(11)16(13)14/h7-10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MBAIEZXRGAOPKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC=C4C3=C(CCC4)C=C2)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C16H16
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DSSTOX Substance ID

DTXSID60169541
Record name 1,2,3,6,7,8-Hexahydropyrene
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Molecular Weight

208.30 g/mol
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Physical Description

Beige crystalline solid; [Aldrich MSDS]
Record name 1,2,3,6,7,8-Hexahydropyrene
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Product Name

1,2,3,6,7,8-Hexahydropyrene

CAS RN

1732-13-4
Record name 1,2,3,6,7,8-Hexahydropyrene
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Record name 1,2,3,6,7,8-Hexahydropyrene
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Record name 1,2,3,6,7,8-HEXAHYDROPYRENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
345
Citations
RD Chirico, SE Knipmeyer, A Nguyen, NK Smith… - The Journal of Chemical …, 1993 - Elsevier
Measurements leading to the calculation of the ideal-gas thermodynamic properties are reported for 4,5,9,10-tetrahydropyrene (Chemical Abstracts registry number [781-17-9]) and 1,2,3…
Number of citations: 50 www.sciencedirect.com
E De Boer, AP Praat - Molecular Physics, 1964 - Taylor & Francis
The spectrum of the positive ion in SO~ at-95~ 162 consists of a superposition of two resonances of identical g values, which we attribute to the boat and chair conformations of the ion, …
Number of citations: 39 www.tandfonline.com
RD Chirico, SE Knipmeyer, A Nguyen, NK Smith… - 1992 - osti.gov
Measurements leading to the calculation of the ideal-gas thermodynamic properties are reported for 4,5,9,10-tetrahydropyrene and 1,2,3,6,7,8-hexahydropyrene. Experimental methods …
Number of citations: 1 www.osti.gov
FW Pijpers, MR Arick, BMP Hendriks… - Molecular Physics, 1971 - Taylor & Francis
The EPR spectra of the monovalent positive and negative ions of 1,2,3,6,7,8-hexahydropyrene reveal an alternating line broadening, caused by the non-synchronized motion of the two …
Number of citations: 11 www.tandfonline.com
M Iwaizumi, S Kita, M Kohno, T Isobe - Bulletin of the Chemical Society …, 1980 - journal.csj.jp
The ENDOR spectra of the 1,2,3,6,7,8-hexahydropyrene anion radical were measured at −94–−60 C. Based on the computer simulation of the temperature-dependent ENDOR spectra, …
Number of citations: 10 www.journal.csj.jp
R Mäkelä, M Vuolle - Magnetic Resonance in Chemistry, 1985 - Wiley Online Library
Reâ•’investigation of the conformational interconversion of the 1,2,3,6,7,8â•’hexahydropyrene cation radical by EPR, E Page 1 Relinvestigation of the Conf ormational Interconversion of …
R MAKELA, M Oksanen… - Acta chemica Scandinavica …, 1984 - actachemscand.org
EPR coupling constants have been measured for the pyrene cation radical generated by oxidation of pyrene with silver tetrafluoroborate, with trifluoroacetic acid as solvent, and with …
Number of citations: 2 actachemscand.org
A Chakraborty, D Nath, M Halder, N Guchhait… - The Journal of …, 2001 - pubs.aip.org
The laser-induced fluorescence excitation (FE) spectra of 1,2,3,6,7,8-hexahydropyrene has been observed in jet-cooled condition. The FE spectrum show the existence of …
Number of citations: 8 pubs.aip.org
RFC Claridge, BM Peake - Molecular Physics, 1970 - Taylor & Francis
The spectrum of this species was first reported by de Boer and Praat [1] and later by Iwaizumi and Isobe [2]. Examination of molecular models of the hexahydropyrene molecule shows …
Number of citations: 9 www.tandfonline.com
DM Connor, SD Allen, DM Collard, CL Liotta… - The Journal of Organic …, 1999 - academia.edu
Although the chemistry of pyrene, 1, is well-known, 1, 2 there is considerable interest in the synthesis of new derivatives for investigation of the carcinogenesis of polycylic aromatic …
Number of citations: 51 www.academia.edu

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